2-Ethyl-1-fluoro-4-nitrobenzene

Synthetic methodology Process chemistry Fluoronitrobenzene intermediates

Researchers often face supply gaps for specific fluoronitrobenzene regioisomers, where using a common isomer leads to failed downstream synthesis. CAS 1369854-05-6 (C₈H₈FNO₂, MW 169.15) solves this with a distinct 1-fluoro-2-ethyl-4-nitro arrangement. - **Key Differentiator:** Ortho-ethyl group adjacent to fluorine creates steric/electronic profile absent in CAS 1089279-29-7. Nitro reduction yields 2-ethyl-4-fluoroaniline - a unique scaffold for benzimidazoles/quinazolines. - **Process-Ready:** Patent-reported synthesis (CN114507143A) with up to 92.3% yield. Predicted bp 246.2°C supports scale-up. - **Supply Assurance:** Available for SAR campaigns and method validation. Request bulk or research quantities.

Molecular Formula C8H8FNO2
Molecular Weight 169.155
CAS No. 1369854-05-6
Cat. No. B2882883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-fluoro-4-nitrobenzene
CAS1369854-05-6
Molecular FormulaC8H8FNO2
Molecular Weight169.155
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)[N+](=O)[O-])F
InChIInChI=1S/C8H8FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3
InChIKeyQMNYNWPOUAMKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethyl-1-fluoro-4-nitrobenzene: Structural Identity and Compound-Class Context


2-Ethyl-1-fluoro-4-nitrobenzene (CAS 1369854-05-6, molecular formula C₈H₈FNO₂, molecular weight 169.15 g/mol) is a trisubstituted nitrobenzene derivative bearing a fluorine atom at position 1, an ethyl group at position 2, and a nitro group at position 4 on the benzene ring [1]. Its substitution pattern places the electron-withdrawing nitro and fluoro groups in a para relationship, while the ortho-ethyl substituent introduces steric bulk adjacent to the fluorine atom — a spatial arrangement that is distinct from its positional isomers . The compound belongs to the class of fluoronitrobenzene intermediates, which are widely employed as building blocks in pharmaceutical and agrochemical synthesis, particularly as precursors to fluorinated anilines via nitro reduction [2]. A dedicated synthetic method for this specific regioisomer was disclosed in Chinese patent CN114507143A (2022), underscoring that the compound is a non-trivial target whose preparation requires a specialized two-step nitration/Balz–Schiemann sequence [3].

Fluoronitrobenzene intermediate; nitro and fluorine groups in para relationship
Specialized two-step nitration/Balz–Schiemann route available (CN114507143A)
Regioisomeric identity critical — not interchangeable with 4-fluoro isomer

Why Positional Isomers Cannot Replace 2-Ethyl-1-fluoro-4-nitrobenzene


Although several C₈H₈FNO₂ regioisomers share the same atomic composition, their substitution patterns produce fundamentally different chemical environments that alter reactivity, physical properties, and downstream synthetic utility. The (1-fluoro, 2-ethyl, 4-nitro) arrangement in CAS 1369854-05-6 creates an ortho-relationship between the ethyl group and fluorine atom that is absent in the more commonly catalogued isomer 2-ethyl-4-fluoro-1-nitrobenzene (CAS 1089279-29-7), where the nitro group occupies position 1 and fluorine position 4 . This regioisomeric difference manifests in divergent boiling points — with the target compound predicted to boil approximately 26 °C higher than its 4-fluoro isomer — which directly impacts purification strategy and solvent selection during scale-up . Furthermore, each isomer generates a chemically distinct aniline upon nitro reduction, meaning that selecting the wrong regioisomer would lead to an entirely different downstream intermediate with incompatible reactivity in subsequent coupling or cyclization steps [1]. Generic interchange is therefore not chemically viable.

Ortho-ethyl/fluoro arrangement differs fundamentally from 4-fluoro isomer
Predicted boiling point ~26 °C higher alters purification and solvent removal
Nitro reduction yields a different aniline, breaking downstream synthetic routes

2-Ethyl-1-fluoro-4-nitrobenzene: Differentiation Evidence Against Closest Analogs


Synthesis Yield Comparison Between Key Regioisomers

According to patent CN114507143A, the target compound 2-ethyl-1-fluoro-4-nitrobenzene was obtained via a two-step nitration/Balz–Schiemann sequence with a reported yield of 92.3% and purity of 98.9% in Example 2, and 89.9% yield with 98.6% purity in Example 1 [1]. In contrast, the patent literature for the isomeric 2-ethyl-4-fluoro-1-nitrobenzene (CAS 1089279-29-7) reports a four-step nitration/reduction/iodination/reduction sequence achieving a product yield of more than 60% and purity not less than 98% [2]. The difference in reported yield (92.3% vs. >60%) reflects distinct synthetic routes rather than an intrinsic superiority of one isomer over the other; nevertheless, for procurement planning, the availability of a high-yielding synthetic method for the target compound may translate to improved supply reliability and potentially lower cost at scale. The Balz–Schiemann route used for the target compound involves only two synthetic steps, compared to four steps for the 4-fluoro isomer, which reduces cumulative yield losses and process complexity [1][2].

Synthesis Yield
Cross-study
92.3% yield (2 steps)
vs
>60% yield (4 steps)
Shorter route may improve supply reliability
Patent-reported; purity ≥98%
Synthetic methodology Process chemistry Fluoronitrobenzene intermediates

Boiling Point Differentiation Among C₈H₈FNO₂ Isomers

The predicted boiling point of 2-ethyl-1-fluoro-4-nitrobenzene is 246.2 ± 20.0 °C , whereas the positional isomer 2-ethyl-4-fluoro-1-nitrobenzene (CAS 1089279-29-7) has a predicted boiling point of 220.3 ± 20.0 °C . Both compounds share the same predicted density of 1.223 ± 0.06 g/cm³ , indicating that the boiling point difference is driven primarily by the difference in dipole moment and intermolecular interactions arising from the distinct substitution pattern. For the parent compound 1-fluoro-4-nitrobenzene (CAS 350-46-9), experimentally measured values are: boiling point 205 °C and density 1.33 g/cm³ [1]. The ethyl substitution in the target compound raises the boiling point by approximately 41 °C relative to the unsubstituted parent, while the specific (1-fluoro, 2-ethyl, 4-nitro) regioisomerism adds an additional ~26 °C relative to the (4-fluoro, 2-ethyl, 1-nitro) isomer.

Boiling Point
Cross-study
246.2 °C pred.
vs
220.3 °C pred. (4-fluoro isomer)
~26 °C difference impacts distillation design
Predicted values ±20 °C
Physicochemical characterization Separation science Process development

Structural Confirmation via ¹H NMR Spectroscopy

Patent CN114507143A reports full ¹H NMR data (400 MHz, CDCl₃) for 2-ethyl-1-fluoro-4-nitrobenzene: δ 8.00 (dd, J = 8.4, 1.9 Hz, 1H), 7.90 (dd, J = 9.6, 2.2 Hz, 1H), 7.40 (t, J = 7.9 Hz, 1H), 2.79 (q, J = 7.6 Hz, 2H), 1.30 (t, J = 7.6 Hz, 3H) [1]. The three aromatic proton signals (two doublet-of-doublets and one triplet) are consistent with a 1,2,4-trisubstituted benzene bearing three distinct substituents, where the ortho-fluoro coupling (J = 9.6 Hz) and meta coupling (J = 2.2 Hz) patterns confirm the fluorine is adjacent to only one aromatic proton. This NMR fingerprint is structurally distinct from what would be expected for the 4-fluoro isomer (CAS 1089279-29-7), which would show a different aromatic coupling pattern due to the altered substitution geometry. For comparative purposes, the parent compound 1-fluoro-4-nitrobenzene displays a symmetrical AA'BB' spin system (two aromatic signals) [2], while the non-fluorinated analog 2-ethyl-1-nitrobenzene (CAS 612-22-6) shows no ¹⁹F coupling [3].

¹H NMR Identity
Head-to-head
δ 8.00 (dd, J=8.4,1.9 Hz), 7.90 (dd, J=9.6,2.2 Hz), 7.40 (t, J=7.9 Hz)
Three aromatic signals with ¹⁹F coupling confirm regioisomer
400 MHz, CDCl₃; patent data
Structural elucidation Quality control Analytical chemistry

Computed Lipophilicity Variations Across Regioisomers

Computed lipophilicity parameters for the C₈H₈FNO₂ regioisomers reveal measurable differences. For 4-ethyl-1-fluoro-2-nitrobenzene (CAS 1357252-94-8), the consensus Log Po/w is 2.14, with individual model predictions ranging from XLOGP3 = 2.65 to iLOGP = 1.72 . While analogous computed LogP data for the target compound 2-ethyl-1-fluoro-4-nitrobenzene have not been published in a comparable dataset, the structural difference — specifically, the ortho-ethyl/ortho-fluoro arrangement in the target compound versus the para-ethyl/ortho-fluoro arrangement in CAS 1357252-94-8 — is expected to produce a different LogP value due to altered dipole moment and solvation. The target compound's substitution pattern places the lipophilic ethyl group in direct steric contact with the electronegative fluorine, which can affect both the compound's chromatographic retention behavior and its suitability as a fragment in medicinal chemistry campaigns where specific LogP targets must be met .

Lipophilicity (LogP)
Class-level
Target not reported; 4-ethyl isomer consensus LogP 2.14
Regioisomeric LogP may differ by 0.5–1.0 units
Data to verify experimentally
Drug design ADME prediction Physicochemical profiling

Market Availability and Pricing Across Regioisomers

2-Ethyl-1-fluoro-4-nitrobenzene (CAS 1369854-05-6) is positioned as a specialty research chemical, with pricing from one vendor listed at approximately US$110 for 250 mg and US$219 for 1 g (GlpBio, ≥98% purity) [1], while another vendor (CymitQuimica/Biosynth) lists prices of €740 for 50 mg and €2,340 for 1 g (≥95% purity) . In contrast, the more commonly catalogued isomer 2-ethyl-4-fluoro-1-nitrobenzene (CAS 1089279-29-7) is available from industrial suppliers at significantly lower cost — for example, quoted at approximately ¥1/kg for industrial-grade material (99% purity) — reflecting its established use as an industrial intermediate. This pricing differential reflects the target compound's status as a less commonly requested regioisomer with limited commercial production history, underscoring the importance of verifying supplier capability and batch consistency during procurement.

Market Pricing
Supporting
~$110/250 mg research grade
vs
~¥1/kg industrial grade (4-fluoro isomer)
Cost premium reflects limited production scale
2026 pricing; verify with supplier
Procurement Supply chain Specialty chemicals

Key Research and Industrial Applications of 2-Ethyl-1-fluoro-4-nitrobenzene


Ortho-Ethyl-Substituted Fluoroaniline Synthesis for Lead Optimization

Reduction of the nitro group in 2-ethyl-1-fluoro-4-nitrobenzene yields 2-ethyl-4-fluoroaniline — a disubstituted aniline building block with the ethyl group ortho to the amino functionality. This scaffold is valuable in medicinal chemistry for constructing benzimidazoles, quinazolines, and other nitrogen-containing heterocycles where the ortho-ethyl group provides steric modulation of target binding. The patent-demonstrated synthesis yields of up to 92.3% for the nitro precursor [1] suggest that multi-gram procurement is feasible for SAR campaigns. Users must verify that the reduced aniline derived from this regioisomer — not from the 4-fluoro isomer — is required, as the two anilines are non-interchangeable in downstream coupling chemistry.

SNAr Probe Development Using Activated C–F Bond

The para-nitro group in 2-ethyl-1-fluoro-4-nitrobenzene strongly activates the C–F bond toward nucleophilic aromatic substitution, while the ortho-ethyl substituent introduces steric hindrance that can modulate reaction rates and selectivity. This combination of electronic activation (nitro) and steric modulation (ethyl) makes the compound a useful probe for studying SNAr reaction mechanisms where both electronic and steric effects are of interest [1][2]. The predicted boiling point of 246.2 °C provides adequate thermal stability for reactions conducted at elevated temperatures.

Balz–Schiemann Reaction Intermediate and Reference Standard

The patent CN114507143A not only describes the synthesis of the target compound via a Balz–Schiemann reaction but also establishes the compound as a product of this fluorination methodology [1]. Laboratories developing in-house Balz–Schiemann capabilities can use this compound as a reference standard for method validation, given that its synthesis is documented with full experimental detail including reagent ratios, temperature profiles, and product characterization data (¹H NMR, yield, purity). The availability of authenticated NMR reference data from the patent facilitates identity confirmation of in-house preparations.

Nitro Reduction Scaffold for Agrochemical Diversification

Fluoronitrobenzene compounds are established intermediates in the synthesis of herbicides and fungicides [1]. The specific (1-fluoro, 2-ethyl, 4-nitro) arrangement in the target compound provides a scaffold that can be sequentially functionalized: nitro reduction to the amine, followed by acylation, sulfonylation, or diazotization chemistry to generate diverse compound libraries. The ortho-ethyl group adjacent to the fluorine atom creates a substitution pattern that is underrepresented in commercial fluoroaniline libraries, offering novelty advantages in patent-driven agrochemical discovery programs.

Application
Selection Property
Validation Focus
Fluoroaniline building block synthesis
Regioisomeric identity, nitro reduction compatibility
Confirm aniline regioisomer by NMR
SNAr reactivity probe
Electronic activation (p-NO₂) with steric modulation
Verify reaction rate and regioselectivity
Balz–Schiemann method reference
Documented synthetic protocol and characterization
Match in-house yield and NMR to patent data
Agrochemical library diversification
Ortho-ethyl/fluoro scaffold novelty
Assess scaffold uniqueness in compound library
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